2-Amino-4-methoxypyrimidine-5-carbonitrile
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Description
2-Amino-4-methoxypyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C6H6N4O. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-methoxypyrimidine-5-carbonitrile are currently unknown. This compound belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that play crucial roles in the biochemistry of all cells as they are fundamental components of nucleic acids, ATP, NADH, and several coenzymes .
Mode of Action
Pyrimidines typically interact with their targets through hydrogen bonding and stacking interactions .
Biochemical Pathways
Pyrimidines are involved in several important biochemical pathways, including dna and rna synthesis, protein synthesis, and metabolic processes .
Pharmacokinetics
Its molecular weight (12513 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, this compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxypyrimidine-5-carbonitrile typically involves the reaction of 2-amino-4-methoxypyrimidine with cyanogen bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the carbonitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better
Properties
IUPAC Name |
2-amino-4-methoxypyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-5-4(2-7)3-9-6(8)10-5/h3H,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWHMZLJILFROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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